1-Benzylazetidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzylazetidine-3-carboxylic acid hydrochloride is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Benzylazetidine-3-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . Industrial production methods often involve the use of β-lactam synthon protocols for the preparation of functionally enriched heterocyclic scaffolds .
Chemical Reactions Analysis
1-Benzylazetidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzylazetidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate reaction conditions . This reactivity allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
1-Benzylazetidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as aziridines and β-lactams. While aziridines also possess a three-membered nitrogen-containing ring, they are generally less stable and more reactive than azetidines . β-lactams, on the other hand, are four-membered lactam rings that are widely used in antibiotics like penicillins and cephalosporins . The unique stability and reactivity of azetidines, including this compound, make them distinct and valuable in various applications .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-benzylazetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H,13,14);1H |
InChI Key |
YWCJJEUZMAYICY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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